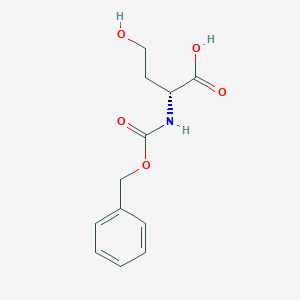

Carbobenzoxyhomoserine

Description

The exact mass of the compound Carbobenzoxyhomoserine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Carbobenzoxyhomoserine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbobenzoxyhomoserine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-4-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c14-7-6-10(11(15)16)13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXPAGGJJMSWLC-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194046 | |

| Record name | Carbobenzoxyhomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41088-85-1 | |

| Record name | Carbobenzoxyhomoserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041088851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbobenzoxyhomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Carbobenzoxyhomoserine and its role in peptide chemistry?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbobenzoxy-L-homoserine, a derivative of the non-proteinogenic amino acid L-homoserine, is a valuable building block in the field of peptide chemistry. Its strategic application, primarily as a protected amino acid in solid-phase peptide synthesis (SPPS), allows for the controlled assembly of complex peptide chains. The carbobenzoxy (Cbz or Z) protecting group on the α-amino function prevents unwanted side reactions during peptide bond formation. Furthermore, the bifunctional nature of the homoserine side chain, a hydroxyl group, offers potential for its use as a versatile linker in the burgeoning field of antibody-drug conjugates (ADCs). This technical guide provides an in-depth overview of Carbobenzoxy-L-homoserine, including its synthesis, characterization, and pivotal roles in peptide chemistry, supported by detailed experimental protocols and quantitative data.

Introduction to Carbobenzoxyhomoserine

N-α-Carbobenzoxy-L-homoserine (Cbz-Hse-OH) is an L-homoserine molecule where the alpha-amino group is protected by a carbobenzoxy group. This protection is crucial in peptide synthesis to ensure that the amino group of one amino acid does not react with the activated carboxyl group of another in an uncontrolled manner. The Cbz group is renowned for its stability under various reaction conditions and can be selectively removed, a process known as deprotection, to allow for the stepwise elongation of a peptide chain.

The structure of Carbobenzoxy-L-homoserine features a chiral center at the α-carbon, a carboxylic acid group, a protected α-amino group, and a γ-hydroxypropyl side chain. This hydroxyl group provides a secondary functional handle that can be exploited for further chemical modifications, such as the attachment of payloads in ADCs.

Synthesis and Characterization

The synthesis of N-Cbz-L-homoserine is typically achieved through the reaction of L-homoserine with benzyl chloroformate (Cbz-Cl) under basic conditions. The reaction proceeds via a nucleophilic attack of the amino group of homoserine on the carbonyl carbon of benzyl chloroformate.

Quantitative Data for N-Cbz-L-homoserine Synthesis

While specific yield and purity data for the synthesis of N-Cbz-L-homoserine can vary depending on the exact reaction conditions and purification methods, the following table provides representative data based on the synthesis of similar Cbz-protected amino acids.

| Parameter | Value | Method of Determination |

| Yield | 85-95% | Gravimetric analysis after purification |

| Purity | >98% | High-Performance Liquid Chromatography (HPLC) |

| Optical Purity | >99% ee | Chiral HPLC |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 7.30-7.45 (m, 5H, Ar-H), 5.05 (s, 2H, CH₂-Ph), 4.00-4.10 (m, 1H, α-CH), 3.40-3.50 (m, 2H, γ-CH₂), 1.70-1.90 (m, 2H, β-CH₂) | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 173.5 (C=O, carboxyl), 156.0 (C=O, carbamate), 137.0 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 65.5 (CH₂-Ph), 58.0 (γ-CH₂), 53.0 (α-CH), 33.0 (β-CH₂) | Nuclear Magnetic Resonance (NMR) Spectroscopy |

Experimental Protocol: Synthesis of N-Cbz-L-homoserine

Materials:

-

L-homoserine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve L-homoserine (1.0 eq) in a 2:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.

-

Slowly add benzyl chloroformate (1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C for 4 hours and then at room temperature for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-Cbz-L-homoserine as a white solid.

Role in Peptide Chemistry

The primary role of Carbobenzoxyhomoserine in peptide chemistry is as a protected building block for the synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of N-terminally protected amino acids like Cbz-homoserine is fundamental to this process.

Caption: General workflow for incorporating N-Cbz-L-homoserine into a peptide via SPPS.

Experimental Protocol: Coupling of N-Cbz-L-homoserine in SPPS

Materials:

-

Fmoc-protected amino acid-loaded resin

-

N-Cbz-L-homoserine

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIEA)

-

DMF (N,N-Dimethylformamide)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

-

Swell the resin in DMF in a reaction vessel.

-

Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF to expose the free amino group of the resin-bound peptide.

-

Wash the resin thoroughly with DMF.

-

In a separate vial, dissolve N-Cbz-L-homoserine (3 eq), a coupling reagent such as HBTU (3 eq), and a base like DIEA (6 eq) in DMF.

-

Add the activated N-Cbz-L-homoserine solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature.

-

Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test).

-

Wash the resin extensively with DMF to remove excess reagents.

Deprotection of the Carbobenzoxy Group

The Cbz group is typically removed by catalytic hydrogenolysis, a mild method that is orthogonal to many other protecting groups used in peptide synthesis.

Experimental Protocol: Cbz Deprotection

Materials:

-

Cbz-protected peptide-resin

-

Palladium on carbon (Pd/C, 10%)

-

Methanol (MeOH) or other suitable solvent

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

-

Suspend the Cbz-protected peptide-resin in methanol.

-

Add 10% Pd/C catalyst (typically 5-10 mol% relative to the peptide).

-

Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the resin with methanol.

-

The deprotected peptide-resin is now ready for the next coupling step.

Role as a Linker in Antibody-Drug Conjugates (ADCs)

The homoserine side chain's hydroxyl group makes Carbobenzoxyhomoserine a candidate for use as a bifunctional linker in the synthesis of ADCs.[1] In this context, the amino and carboxyl groups can be incorporated into a peptide-based linker, while the hydroxyl group can be used for conjugation to a cytotoxic payload.

Caption: Conceptual workflow for utilizing Carbobenzoxyhomoserine in an ADC linker.

The use of a homoserine-containing linker can influence the physicochemical properties of the ADC, such as its solubility and stability, which are critical for its therapeutic efficacy.

Conclusion

Carbobenzoxy-L-homoserine is a versatile and valuable reagent in modern peptide chemistry. Its primary function as an N-terminally protected amino acid is essential for the controlled and efficient synthesis of peptides. The orthogonal nature of the Cbz protecting group allows for its selective removal without affecting other protecting groups, enabling the construction of complex peptide sequences. Furthermore, the presence of a hydroxyl group in its side chain opens up possibilities for its application as a bifunctional linker in the development of targeted therapeutics like antibody-drug conjugates. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize Carbobenzoxy-L-homoserine in their synthetic endeavors.

References

N-Cbz-Homoserine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Properties and Applications of a Versatile Synthetic Amino Acid

N-Carbobenzyloxy-homoserine (N-Cbz-homoserine) is a synthetic derivative of the non-proteinogenic amino acid homoserine. The introduction of the benzyloxycarbonyl (Cbz) protecting group to the amino function of homoserine enhances its utility as a versatile building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of peptidomimetics. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of both the L- and D-enantiomers of N-Cbz-homoserine, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The key physicochemical properties of N-Cbz-L-homoserine and N-Cbz-D-homoserine are summarized in the tables below. While comprehensive experimental data for both enantiomers are not uniformly available in the public domain, the provided information is based on a combination of reported values and data from closely related analogs.

Table 1: Physicochemical Properties of N-Cbz-L-Homoserine

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₅[1] |

| Molecular Weight | 253.25 g/mol [1] |

| Appearance | White to off-white powder/crystals |

| Melting Point | Data not consistently available for the non-lactone form. The lactone form has a melting point of 127-132 °C.[2] |

| Optical Rotation ([α]D) | Data not consistently available for the non-lactone form. The lactone form has a specific rotation of +32° (c=1.7% in methanol).[2] For comparison, N-Cbz-L-serine has a specific rotation of +5.6° to +6.6° (c=6, AcOH).[3] |

| Solubility | Soluble in many organic solvents. |

| Storage Conditions | Store at 2°C - 8°C.[1] |

Table 2: Physicochemical Properties of N-Cbz-D-Homoserine

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₅ |

| Molecular Weight | 253.25 g/mol |

| Appearance | White to off-white powder/crystals |

| Melting Point | Data not available. |

| Optical Rotation ([α]D) | Data not available. For comparison, Boc-O-benzyl-D-homoserine has a specific rotation of +15 ± 2º (c=2, in 80% EtOH).[4] |

| Solubility | Soluble in many organic solvents. |

| Storage Conditions | Store in a dry place at room temperature. |

Synthesis of N-Cbz-Homoserine

The most common method for the synthesis of N-Cbz-homoserine involves the protection of the amino group of homoserine using benzyl chloroformate (Cbz-Cl) under alkaline conditions. This reaction, known as the Schotten-Baumann reaction, is a robust and widely used method for the N-protection of amino acids.

Experimental Protocol: Synthesis of N-Cbz-L-Homoserine

This protocol is a generalized procedure based on the well-established Schotten-Baumann reaction for the Cbz-protection of amino acids.

Materials:

-

L-Homoserine

-

Sodium hydroxide (NaOH)

-

Benzyl chloroformate (Cbz-Cl)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve L-homoserine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents) with cooling in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the solution, slowly add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Work-up:

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with 1 M HCl.

-

-

Extraction: Extract the N-Cbz-L-homoserine from the acidified aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): The crude N-Cbz-L-homoserine can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

A similar protocol can be followed for the synthesis of N-Cbz-D-homoserine starting from D-homoserine.

Caption: Workflow for the synthesis of N-Cbz-homoserine.

Applications in Research and Drug Development

N-Cbz-homoserine and its derivatives are valuable tools in several areas of chemical and pharmaceutical research.

Peptide Synthesis

The primary application of N-Cbz-homoserine is as a protected amino acid building block in peptide synthesis. The Cbz group effectively masks the nucleophilicity of the α-amino group, preventing unwanted side reactions during peptide coupling. The Cbz group is stable to the basic conditions often used for Fmoc deprotection but can be readily removed by catalytic hydrogenation, providing an orthogonal protection strategy in peptide synthesis.

Caption: Role of N-Cbz-homoserine in peptide synthesis.

Synthesis of Bioactive Molecules

N-Cbz-homoserine and its lactone form are important intermediates in the synthesis of various bioactive molecules. For instance, N-acyl homoserine lactones (AHLs) are signaling molecules involved in bacterial quorum sensing. The ability to synthesize analogs of these molecules is crucial for studying bacterial communication and for the development of novel antibacterial agents that disrupt this process. While N-Cbz-homoserine itself is not a signaling molecule, its lactone is a key precursor for the synthesis of AHL analogs. The Cbz group can be removed and replaced with various acyl chains to generate a library of AHLs for biological screening.

Conclusion

N-Cbz-homoserine is a valuable synthetic amino acid that serves as a versatile building block for chemical and pharmaceutical research. Its well-defined properties and the robust methodology for its synthesis make it an essential tool for peptide chemists and those involved in the design and synthesis of novel bioactive compounds. The strategic incorporation of N-Cbz-homoserine into molecular designs can lead to the development of new therapeutics and a deeper understanding of biological processes.

References

A Technical Guide to Carbobenzoxyhomoserine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carbobenzoxyhomoserine, a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. This document details its chemical identity, physical properties, synthesis protocols, and its application in constructing complex molecules.

Chemical Identity and Structure

Carbobenzoxyhomoserine, also known as N-(Benzyloxycarbonyl)homoserine or Cbz-homoserine, is a derivative of the amino acid homoserine where the amino group is protected by a carbobenzoxy (Cbz or Z) group. This protection strategy is fundamental in peptide synthesis, preventing the amine from participating in unwanted side reactions during peptide bond formation. The compound exists as two stereoisomers, the L-form and the D-form, as well as a racemic mixture.

The chemical structure of Carbobenzoxyhomoserine is characterized by a four-carbon chain with a terminal hydroxyl group, a carboxylic acid group, and a carbobenzoxy-protected amine at the alpha-position.

Chemical Structure of N-Cbz-L-homoserine:

(The asterisk () indicates the chiral center.)*

Physicochemical and Quantitative Data

Carbobenzoxyhomoserine and its derivatives are typically white to off-white crystalline solids. The following tables summarize the key quantitative data available for Carbobenzoxyhomoserine and its related lactone forms.

| Identifier | N-Cbz-L-homoserine | N-Cbz-D-homoserine | N-Cbz-DL-homoserine |

| CAS Number | 35677-88-4[1] | 41088-85-1[2] | 79074-03-6[3] |

| Molecular Formula | C₁₂H₁₅NO₅[1] | C₁₂H₁₅NO₅[2] | C₁₂H₁₅NO₅[3] |

| Molecular Weight | 253.25 g/mol [1] | 253.25 g/mol [2] | 253.25 g/mol [3] |

| Property | N-Cbz-L-homoserine lactone | N-Cbz-D-homoserine lactone |

| CAS Number | 35677-89-5[4] | 41088-89-5 |

| Molecular Formula | C₁₂H₁₃NO₄[4] | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.24 g/mol [4] | 235.24 |

| Melting Point | 127-132 °C[5] | 126-128 °C |

| Boiling Point | 466.1±44.0 °C (Predicted)[5] | 466.1±44.0 °C (Predicted) |

| Density | 1.27±0.1 g/cm³ (Predicted)[5] | 1.27±0.1 g/cm³ (Predicted) |

| Solubility | Soluble in chloroform[4] | Data not available |

Experimental Protocols

The synthesis of Carbobenzoxyhomoserine is a standard procedure in organic chemistry, primarily following the Bergmann-Zervas carbobenzoxy method for the N-protection of amino acids. This method involves the reaction of the amino acid with benzyl chloroformate in a basic aqueous solution.

Synthesis of N-Cbz-L-homoserine

Materials:

-

L-homoserine

-

Sodium hydroxide (NaOH)

-

Benzyl chloroformate (Cbz-Cl)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolution of L-homoserine: In a round-bottom flask, dissolve L-homoserine (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2 equivalents) with cooling in an ice bath.

-

Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. Simultaneously, add a 2 M aqueous solution of sodium hydroxide dropwise to maintain the pH of the reaction mixture between 9 and 10.

-

Reaction: Continue stirring the mixture in the ice bath for 1 hour, and then at room temperature for an additional 2-3 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 2 M hydrochloric acid. A white precipitate of N-Cbz-L-homoserine should form.

-

Extraction: Extract the product from the acidified aqueous solution with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure N-Cbz-L-homoserine as a white solid.

Visualization of Synthesis and Application

Synthesis of N-Cbz-Homoserine

The following diagram illustrates the general chemical reaction for the synthesis of N-Cbz-homoserine from homoserine and benzyl chloroformate.

Workflow for Peptide Synthesis using N-Cbz-Homoserine

N-Cbz-homoserine is a crucial intermediate in solid-phase peptide synthesis (SPPS). The following workflow demonstrates its incorporation into a growing peptide chain.

Applications in Research and Drug Development

Carbobenzoxyhomoserine is primarily utilized as a protected amino acid in the synthesis of peptides and peptidomimetics. Its applications include:

-

Peptide Synthesis: It serves as a building block for the incorporation of homoserine residues into peptide sequences. The hydroxyl side chain of homoserine can be further modified to create more complex structures.

-

Drug Discovery: Homoserine and its derivatives are found in various natural products with biological activity. Synthetic access through Cbz-protected intermediates allows for the generation of analogs for structure-activity relationship (SAR) studies.

-

Linker Chemistry: N-Cbz-L-homoserine can be used as a linker in the synthesis of Antibody-Drug Conjugates (ADCs).

-

Quorum Sensing Research: The lactone form of homoserine is a core component of N-acyl homoserine lactones (AHLs), which are signaling molecules in bacterial quorum sensing. N-Cbz-homoserine can be a precursor in the synthesis of AHL analogs to study and inhibit bacterial communication.

References

An In-depth Technical Guide to the Synthesis and Purification of Carbobenzoxy-L-homoserine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Carbobenzoxy-L-homoserine (also known as N-Cbz-L-homoserine or Z-L-homoserine). This N-protected amino acid is a valuable building block in peptide synthesis and the development of various therapeutic agents. This document details the underlying chemical principles, provides a robust experimental protocol, and outlines modern purification techniques.

Introduction

Carbobenzoxy-L-homoserine is a derivative of the non-proteinogenic amino acid L-homoserine where the alpha-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection strategy is fundamental in peptide chemistry, preventing the amino group from participating in unwanted side reactions during peptide bond formation. The Cbz group is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenolysis, making it an ideal protecting group.

Synthesis of Carbobenzoxy-L-homoserine

The synthesis of Carbobenzoxy-L-homoserine is typically achieved through the Schotten-Baumann reaction. This involves the acylation of the amino group of L-homoserine with benzyl chloroformate (Cbz-Cl) under alkaline conditions.

Reaction Scheme

The overall reaction is as follows:

Caption: General reaction scheme for the synthesis of Carbobenzoxy-L-homoserine.

Experimental Protocol

This protocol is adapted from established procedures for the N-Cbz protection of amino acids.[1]

Materials:

-

L-Homoserine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

n-Heptane

-

Water (deionized)

-

Activated carbon (optional)

Equipment:

-

Reaction vessel with overhead stirrer

-

Dropping funnels

-

pH meter or pH paper

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

-

Drying oven

Procedure:

-

Dissolution: Dissolve L-homoserine in an aqueous solution of sodium hydroxide. For example, to 60.0 g of L-homoserine, add 534 mL of water and 60.9 mL of a 20% aqueous solution of NaOH to achieve dissolution.[2]

-

Decolorization (Optional): The solution can be treated with activated carbon to remove colored impurities, followed by filtration.

-

Carbobenzoxylation: Cool the solution to 0-5 °C in an ice bath. While maintaining vigorous stirring and the alkaline pH (around 9-10), add benzyl chloroformate (Cbz-Cl) and a 20% aqueous solution of NaOH dropwise and simultaneously from separate dropping funnels. For 60.0 g of L-homoserine, approximately 65.1 g of Cbz-Cl and 60.9 mL of 20% NaOH solution would be used.[2]

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting L-homoserine is consumed.

-

Work-up and Extraction:

-

Once the reaction is complete, add ethyl acetate to the reaction mixture (e.g., 1930 L for a 246 kg scale reaction).[2]

-

Neutralize the solution by adding hydrochloric acid to bring the pH to approximately 2.[2]

-

Perform an extraction. The organic layer containing the product is separated.

-

Wash the organic extract with water multiple times (e.g., 3 times with 500 L for a 246 kg scale reaction).[2]

-

-

Concentration: Concentrate the organic layer under reduced pressure using a rotary evaporator to remove the ethyl acetate.

-

Crystallization:

-

Add n-heptane to the concentrated residue to induce crystallization.[2]

-

The crystals are then isolated by filtration.

-

-

Drying: The isolated crystals of Carbobenzoxy-L-homoserine are dried in an oven.

Quantitative Data

| Parameter | Value |

| Yield | 82.3% |

| Chemical Purity | 99.5% (by RP-HPLC) |

| Optical Purity | 100.0% (by chiral HPLC) |

Purification of Carbobenzoxy-L-homoserine

The crude product obtained from the synthesis may contain unreacted starting materials, by-products, or residual solvents. Therefore, a purification step is often necessary to achieve the desired level of purity for subsequent applications.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.

Procedure:

-

Dissolve the crude Carbobenzoxy-L-homoserine in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate, ethanol/water).

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Column Chromatography

For higher purity requirements, column chromatography can be employed. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for the purification of peptides and protected amino acids.[3]

Typical RP-HPLC Conditions:

-

Stationary Phase: C18-modified silica.[3]

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).[3]

-

Detection: UV detection at 210–220 nm.[3]

The target peptide is separated from impurities based on its hydrophobicity, with more polar contaminants eluting first.[3] Fractions containing the pure product are collected, pooled, and lyophilized to obtain the final product as a fine white powder.[3]

Group-Assisted Purification (GAP)

Group-Assisted Purification (GAP) is an alternative purification strategy that avoids traditional chromatography and recrystallization. In this method, the crude product is simply washed with inexpensive petroleum solvents or co-solvents to remove impurities, resulting in good to high yields of the pure product.[4] This method can significantly reduce solvent usage, cost, and labor.[4]

Logical Workflow and Signaling Pathways

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of Carbobenzoxy-L-homoserine.

Caption: Workflow for the synthesis and purification of Carbobenzoxy-L-homoserine.

Conclusion

The synthesis of Carbobenzoxy-L-homoserine via the Schotten-Baumann reaction is a well-established and efficient method. The choice of purification technique, whether recrystallization, column chromatography, or Group-Assisted Purification, will depend on the desired purity and scale of the synthesis. This guide provides the necessary technical details for researchers and professionals to successfully synthesize and purify this important N-protected amino acid for applications in drug discovery and development.

References

Carbobenzoxyhomoserine as a Building Block for Unnatural Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. These non-proteinogenic residues can confer advantageous properties, including enhanced proteolytic stability, improved pharmacokinetic profiles, and novel biological activities. Carbobenzoxyhomoserine (Cbz-Hse), a derivative of the natural amino acid homoserine, serves as a valuable building block in this endeavor. Its unique structural features, including the carbobenzoxy (Cbz) protecting group and the γ-hydroxyl side chain, offer versatile opportunities for the synthesis of unique peptide architectures. This guide provides a comprehensive technical overview of the use of Cbz-homoserine in the synthesis of unnatural peptides, with a focus on experimental protocols, quantitative data, and the biological context of homoserine-containing peptides, particularly in the modulation of bacterial quorum sensing.

Synthesis Strategies for Peptides Containing Carbobenzoxyhomoserine

The incorporation of carbobenzoxyhomoserine into a peptide sequence can be achieved through two primary strategies: direct incorporation via solid-phase or solution-phase peptide synthesis, and post-synthetic modification of a precursor peptide.

1. Direct Incorporation: This is the most straightforward approach, where N-α-Cbz-protected homoserine is sequentially coupled to a growing peptide chain. This method is compatible with both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS).[1] The choice between SPPS and solution-phase synthesis often depends on the desired scale and the complexity of the target peptide. SPPS is generally preferred for its efficiency and the ease of purification, while solution-phase synthesis can be advantageous for large-scale production of shorter peptides.[2]

2. Post-Synthetic Modification: An alternative strategy involves the synthesis of a peptide containing a methionine residue, which is then chemically converted to a homoserine lactone at the C-terminus through treatment with cyanogen bromide (CNBr).[1] This method is particularly useful for generating libraries of peptides with a C-terminal homoserine lactone, a key structural motif in bacterial quorum sensing molecules.[1] The cleavage efficiency of this reaction is typically high, often exceeding 90%.[1]

Data Presentation: Quantitative Analysis of Homoserine Peptide Synthesis

The efficiency of incorporating homoserine derivatives into peptides is crucial for the successful synthesis of the target molecules. The following tables summarize expected yields for key steps in the synthesis of peptides containing homoserine, based on literature values for similar reactions.

Table 1: Expected Yields in Solution-Phase Synthesis of a Model Dipeptide (Cbz-Hse-Gly-OBn)

| Step | Product | Starting Materials | Coupling Reagents | Solvent | Reaction Time (h) | Purification Method | Expected Yield (%) |

| 1 | Cbz-Hse-Gly-OBn | Cbz-L-homoserine, H-Gly-OBn·HCl | HATU, DIPEA | DMF | 2-4 | Liquid-Liquid Extraction, Flash Chromatography | 80-95[3] |

Table 2: Expected Yields for Cbz-Deprotection in Solution-Phase

| Step | Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Work-up Method | Expected Yield (%) |

| 2 | H-Hse-Gly-OBn | Cbz-Hse-Gly-OBn | H₂, 10% Pd/C | Methanol or Ethanol | 1-3 | Filtration, Evaporation | >95 (crude)[4] |

Table 3: Cleavage Efficiency for Post-Synthetic Generation of C-terminal Homoserine Lactone

| N-terminal Protecting Group on Methionine | Solvent System | Cleavage Yield (%) |

| Fmoc | 70% Formic Acid | >90[1] |

| Boc | 70% Trifluoroacetic Acid | >90[1] |

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of carbobenzoxyhomoserine into peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Cbz-Homoserine (Fmoc/tBu Strategy)

This protocol describes a single coupling cycle for the incorporation of Cbz-L-homoserine as the final N-terminal residue in a peptide synthesized on a solid support.

Materials:

-

Fmoc-protected peptide-resin with a free N-terminal amine

-

Cbz-L-homoserine

-

Coupling reagent (e.g., HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Washing solvents: DMF, Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.[5]

-

Fmoc Deprotection:

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Cbz-L-homoserine (3-5 eq.) and HATU (2.9-4.9 eq.) in DMF.[6]

-

Add DIPEA (6-10 eq.) to the activation mixture.[6]

-

Allow the mixture to pre-activate for 1-2 minutes.[6]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours.[6]

-

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Final Cleavage and Deprotection:

-

Wash the peptide-resin with DMF, DCM, and methanol, then dry it under vacuum.[5]

-

Add the cleavage cocktail to the dried peptide-resin.[5]

-

Agitate the mixture at room temperature for 2-4 hours.[5]

-

Filter the resin and collect the TFA solution.

-

Precipitate the peptide by adding the TFA solution to cold diethyl ether.[5]

-

Centrifuge to pellet the crude peptide, wash with cold ether, and dry under vacuum.[5]

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

Protocol 2: Solution-Phase Synthesis of a Cbz-Homoserine Containing Dipeptide

This protocol describes the synthesis of the protected dipeptide Cbz-L-Hse-Gly-OBn.

Materials:

-

Cbz-L-homoserine

-

Glycine benzyl ester hydrochloride (H-Gly-OBn·HCl)

-

HATU

-

DIPEA

-

Anhydrous DMF

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for flash chromatography

Procedure:

-

To a round-bottom flask, add Cbz-L-homoserine (1.0 eq) and H-Gly-OBn·HCl (1.0 eq).

-

Dissolve the starting materials in anhydrous DMF.

-

Add DIPEA (2.2 eq) to the solution and stir for 5 minutes at room temperature.[3]

-

Add HATU (1.1 eq) to the reaction mixture.[3]

-

Stir the reaction at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC).[3]

-

Once the reaction is complete, dilute the mixture with EtOAc.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3]

-

Purify the crude product by flash column chromatography on silica gel to obtain Cbz-L-Hse-Gly-OBn.[3]

Protocol 3: Cbz-Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz protecting group from an amino acid or peptide.

Materials:

-

Cbz-protected compound

-

10% Palladium on carbon (Pd/C) catalyst

-

Solvent (e.g., methanol, ethanol)

-

Hydrogenation apparatus (e.g., balloon with H₂ gas)

Procedure:

-

In a flask, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol %).

-

Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure) at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine.[8]

Mandatory Visualizations

Diagram 1: General Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Diagram 2: Logical Flow for Troubleshooting Incomplete Coupling in SPPS

Caption: Troubleshooting guide for incomplete coupling reactions during SPPS.

Diagram 3: Bacterial Quorum Sensing Signaling Pathway (AHL-mediated)

Caption: Simplified signaling pathway of N-acyl homoserine lactone (AHL)-mediated quorum sensing.

Biological Context: Quorum Sensing Modulation

Homoserine derivatives are of significant interest due to their central role in bacterial communication, a process known as quorum sensing.[9] In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) act as autoinducers, signaling molecules that allow bacteria to coordinate gene expression in a cell-density-dependent manner.[10][11] This coordinated behavior includes the regulation of virulence factors, biofilm formation, and antibiotic production.[12]

The core of the AHL-mediated quorum sensing system consists of a LuxI-type synthase, which produces the AHL signal, and a LuxR-type receptor, a transcriptional regulator that binds to the AHL.[10] At low cell densities, the concentration of AHLs is low. As the bacterial population grows, the concentration of AHLs increases until it reaches a threshold, at which point it binds to the LuxR-type receptor.[9] This complex then activates or represses the transcription of target genes, leading to a coordinated population-wide response.[13]

The synthesis of peptides containing carbobenzoxyhomoserine provides a versatile platform for creating mimics and antagonists of natural AHLs. By modifying the peptide backbone and the acyl chain, researchers can design molecules that either activate or inhibit quorum sensing pathways.[14] These synthetic modulators are invaluable tools for studying bacterial communication and hold promise as novel anti-infective agents that disarm pathogens rather than killing them, potentially reducing the development of antibiotic resistance.

Conclusion

Carbobenzoxyhomoserine is a highly valuable and versatile building block for the synthesis of unnatural peptides. Its incorporation, achievable through both direct synthesis and post-synthetic modification, allows for the creation of peptides with unique structural and functional properties. The detailed protocols and quantitative data provided in this guide offer a practical framework for researchers to successfully synthesize homoserine-containing peptides. Furthermore, the critical role of homoserine derivatives in bacterial quorum sensing highlights the potential of these synthetic peptides as powerful tools for modulating microbial communication and developing novel therapeutic strategies. The continued exploration of peptides containing carbobenzoxyhomoserine and other unnatural amino acids will undoubtedly pave the way for new discoveries in chemical biology and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. bachem.com [bachem.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Quorum sensing - Wikipedia [en.wikipedia.org]

- 10. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Peptides as Quorum Sensing Molecules: Measurement Techniques and Obtained Levels In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acyl-homoserine lactone quorum sensing: from evolution to application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

The Pivotal Role of Homoserine Derivatives in Chemical Biology Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoserine, a non-proteinogenic α-amino acid, and its derivatives have emerged as crucial molecules in the field of chemical biology. These compounds serve as versatile building blocks for synthesizing complex molecules and as powerful tools to probe and manipulate biological systems. This guide provides a comprehensive overview of homoserine derivatives, with a particular focus on N-acyl homoserine lactones (AHLs), their synthesis, their significant role in bacterial communication, and their burgeoning applications in drug discovery and biotechnology. We present detailed experimental protocols, quantitative data on their bioactivity, and visual representations of key signaling pathways to facilitate a deeper understanding and practical application of this important class of molecules.

Core Concepts: Homoserine and Its Derivatives

Homoserine is an intermediate in the biosynthesis of essential amino acids such as methionine, threonine, and isoleucine in bacteria, fungi, and plants.[1][2] Its structure, featuring a hydroxyl group on the side chain, makes it a versatile precursor for the synthesis of various derivatives. The most extensively studied class of homoserine derivatives are the N-acyl homoserine lactones (AHLs). AHLs consist of a homoserine lactone ring connected to an acyl chain of varying length (from C4 to C18) and modifications, such as 3-oxo or 3-hydroxy substitutions.[3] These molecules are central to a bacterial cell-to-cell communication process known as quorum sensing.[4][5]

Quorum Sensing: The Language of Bacteria

Quorum sensing (QS) is a mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[3] Gram-negative bacteria, in particular, utilize AHLs as signaling molecules. The core components of this system are LuxI-type synthases, which produce AHLs, and LuxR-type transcriptional regulators, which bind to AHLs to control the expression of target genes.[3][5] This coordinated gene expression regulates a wide range of physiological activities, including biofilm formation, virulence factor production, and antibiotic resistance. The specificity of the LuxI/LuxR systems in different bacterial species provides a rich area for the development of targeted chemical biology tools.[3]

Applications in Chemical Biology and Drug Development

The critical role of AHL-mediated quorum sensing in bacterial pathogenicity has made it an attractive target for the development of novel antimicrobial strategies.[4][6] Instead of directly killing bacteria, which can promote the development of resistance, quorum quenching (QQ) strategies aim to disrupt bacterial communication and attenuate virulence.[6] This can be achieved by inhibiting AHL synthesis, degrading AHL signals using enzymes like lactonases and acylases, or blocking AHL receptors with antagonist molecules.[6][7]

Furthermore, certain homoserine derivatives have demonstrated anticancer activity. For instance, N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL), a QS molecule from Pseudomonas aeruginosa, has been shown to induce apoptosis in various cancer cell lines.[8][9] This has spurred the synthesis and evaluation of novel homoserine lactone analogs with improved anticancer potency and reduced QS activation to avoid enhancing bacterial pathogenicity.[8]

Data Presentation: Bioactivity of Homoserine Derivatives

The following tables summarize quantitative data on the bioactivity of various homoserine derivatives from the literature, providing a comparative overview for researchers.

Table 1: Inhibition of Pseudomonas aeruginosa Biofilm Formation and Virulence Factors by N-Acyl Homoserine Lactone Analogs

| Compound ID | Structure/Modification | Concentration (µM) | Biofilm Inhibition (%) | Pyocyanin Production Inhibition (%) | Elastase Activity Inhibition (%) | Reference |

| Compound 3 | N-(4-chlorophenylacetyl)-L-homoserine lactone | 200 | ~65 | ~20 | Not specified | [10] |

| Compound 10 | 2-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)butanamide | 200 | ~60 | 65.29 | Not specified | [10] |

| 4-Br-PHL | N-(4-bromophenylacetyl)-L-homoserine lactone (Positive Control) | 200 | ~20 | ~15 | Not specified | [10] |

Table 2: Anticancer Activity of Homoserine Lactone Derivatives

| Compound ID | Compound Name | Cell Line | IC50 (µM) | Reference |

| 12b | 3-oxo-12-phenyldodecanoyl-L-homoserine lactone | Not specified | Not specified (strong activity) | [8] |

| 6c | Chalcone-based homoserine lactone analog | DU145 (Prostate Cancer) | 3.0-5.0 | [11] |

| 6e | Chalcone-based homoserine lactone analog | DU145 (Prostate Cancer) | 3.0-5.0 | [11] |

| 6h | Chalcone-based homoserine lactone analog | DU145 (Prostate Cancer) | 3.0-5.0 | [11] |

| 6c | Chalcone-based homoserine lactone analog | PC-3 (Prostate Cancer) | 3.0-5.0 | [11] |

| 6e | Chalcone-based homoserine lactone analog | PC-3 (Prostate Cancer) | 3.0-5.0 | [11] |

| 6h | Chalcone-based homoserine lactone analog | PC-3 (Prostate Cancer) | 3.0-5.0 | [11] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experimental procedures is crucial for understanding and replicating research. The following diagrams, created using the DOT language, illustrate key processes related to homoserine derivatives.

Signaling Pathways

References

- 1. Homoserine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. Microwave synthesis and evaluation of phenacylhomoserine lactones as anticancer compounds that minimally activate quorum sensing pathways in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-(3-oxo-acyl) homoserine lactone inhibits tumor growth independent of Bcl-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 11. Synthesis of new chalcone-based homoserine lactones and their antiproliferative activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of Carbobenzoxyhomoserine

For researchers, scientists, and professionals in drug development, understanding the stability and optimal storage conditions of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of results. This guide provides a comprehensive overview of the stability and recommended storage conditions for N-Carbobenzoxy-L-homoserine, a key building block in peptide synthesis and other areas of organic chemistry.

Recommended Storage Conditions

N-Carbobenzoxy-L-homoserine is a stable compound under standard laboratory conditions. However, for long-term storage, specific conditions are recommended to prevent degradation and maintain its purity. The primary recommendation from various chemical suppliers is refrigeration.

Table 1: Recommended Storage and Shipping Conditions for N-Carbobenzoxy-L-homoserine

| Parameter | Recommended Condition | Notes |

| Storage Temperature | 2°C to 8°C (Refrigerated)[1] | Consistent refrigeration is key to minimizing potential degradation over extended periods. |

| Shipping Temperature | Room temperature (for continental US) | Short-term exposure to ambient temperatures during shipping is generally acceptable.[2] |

| Light Exposure | Store in a dark place | While not explicitly stated in all sources, storing in the dark is a general best practice for complex organic molecules to prevent photochemical degradation. |

| Atmosphere | Store under a dry, inert atmosphere is recommended. | Although stable in air, storage under nitrogen or argon can prevent potential long-term oxidative degradation. |

Chemical Stability and Potential Degradation Pathways

The stability of N-Carbobenzoxy-L-homoserine is largely dictated by the carbobenzoxy (Cbz or Z) protecting group. This group is known for its robustness under neutral conditions and its lability under specific acidic, basic, or reductive environments.

The primary degradation pathway of concern under improper storage or handling conditions is the hydrolysis of the carbamate bond of the Cbz group. This reaction can be catalyzed by strong acids or bases, leading to the formation of L-homoserine, benzyl alcohol, and carbon dioxide.

References

Spectroscopic Characterization of N-Cbz-L-homoserine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for N-Cbz-L-homoserine (N-(Benzyloxycarbonyl)-L-homoserine). Due to the limited availability of directly published complete datasets for this specific molecule, this guide presents predicted values based on the analysis of structurally similar compounds, namely other Cbz-protected amino acids and homoserine derivatives. This document aims to serve as a valuable resource for the identification and characterization of N-Cbz-L-homoserine in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-Cbz-L-homoserine. These predictions are derived from established principles of spectroscopy and data from analogous molecules.

Table 1: Predicted ¹H NMR Data for N-Cbz-L-homoserine

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | C₆H₅- (Aromatic) |

| ~5.10 | s | 2H | -CH₂-Ph |

| ~5.0-5.2 | d | 1H | NH |

| ~4.3-4.4 | m | 1H | α-CH |

| ~3.6-3.7 | t | 2H | γ-CH₂ |

| ~2.5 | br s | 1H | -OH |

| ~1.9-2.1 | m | 2H | β-CH₂ |

Note: Spectra are typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆. Chemical shifts can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Data for N-Cbz-L-homoserine

| Chemical Shift (δ) (ppm) | Assignment |

| ~173-175 | C=O (Carboxylic acid) |

| ~156-157 | C=O (Carbamate) |

| ~136-137 | C (Aromatic, quaternary) |

| ~128.5 | CH (Aromatic) |

| ~128.0 | CH (Aromatic) |

| ~127.8 | CH (Aromatic) |

| ~67 | -CH₂-Ph |

| ~58-60 | γ-CH₂ |

| ~53-55 | α-CH |

| ~33-35 | β-CH₂ |

Table 3: Predicted IR Absorption Data for N-Cbz-L-homoserine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (Alcohol and Carboxylic acid) |

| 3300-3200 | Medium | N-H stretch (Amide) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 3000-2850 | Medium | C-H stretch (Aliphatic) |

| ~1720-1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1690-1670 | Strong | C=O stretch (Amide I) |

| ~1540-1520 | Medium | N-H bend (Amide II) |

| ~1250 | Strong | C-O stretch (Carbamate) |

Table 4: Predicted Mass Spectrometry Data for N-Cbz-L-homoserine

| m/z | Ion |

| 254.1023 | [M+H]⁺ |

| 276.0842 | [M+Na]⁺ |

| 236.0917 | [M-H₂O+H]⁺ |

| 108.0597 | [C₇H₈O]⁺ (benzyl fragment) |

| 91.0542 | [C₇H₇]⁺ (tropylium ion) |

Note: The molecular formula for N-Cbz-L-homoserine is C₁₂H₁₅NO₅, with a molecular weight of 253.25 g/mol .

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as N-Cbz-L-homoserine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of N-Cbz-L-homoserine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid N-Cbz-L-homoserine sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of N-Cbz-L-homoserine (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, coupled to an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

-

Set the mass range to cover the expected molecular weight of the compound.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it with the calculated exact mass of N-Cbz-L-homoserine.

-

Analyze the fragmentation pattern to confirm the structure of the molecule.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like N-Cbz-L-homoserine.

The Biological Significance of Homoserine Incorporation in Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The non-proteinogenic amino acid homoserine and its lactone derivative are pivotal molecules in chemical biology and therapeutic development. The incorporation of homoserine into peptide backbones offers a strategic approach to modulate their structural and functional properties, including stability and biological activity. A key biological role is manifested in bacterial communication, where N-acyl homoserine lactones (AHLs) act as primary signaling molecules in quorum sensing for many Gram-negative bacteria.[1][2] This guide provides an in-depth overview of the significance of homoserine in peptides, detailing its impact on peptide chemistry, its role in bacterial signaling, and its applications in drug discovery. It includes a summary of quantitative data, detailed experimental protocols for peptide synthesis and analysis, and visualizations of key biological pathways and experimental workflows.

Introduction to Homoserine in Peptides

Homoserine (Hse) is an α-amino acid and an isomer of threonine, differing by the position of the hydroxyl group on its side chain.[3] While not encoded by DNA, homoserine is a crucial intermediate in the biosynthesis of methionine, threonine, and isoleucine.[3] Its presence in peptides can be a result of two primary methods:

-

Post-Translational Modification via Cyanogen Bromide (CNBr) Cleavage: This classic method cleaves the peptide bond C-terminal to a methionine (Met) residue, converting the Met into a C-terminal homoserine lactone.[3][4] This lactone can then be hydrolyzed to homoserine. The cleavage efficiency of this reaction is often high, frequently exceeding 90%.[4]

-

Direct Incorporation during Synthesis: Protected homoserine derivatives, such as Fmoc-Hse(Trt)-OH, can be directly incorporated at any desired position within a peptide sequence during standard solid-phase peptide synthesis (SPPS).[4][5]

The homoserine lactone moiety is particularly significant as the core component of AHLs, which are signaling molecules used by Gram-negative bacteria to regulate gene expression in response to population density—a process known as quorum sensing.[6][7] This makes homoserine-containing peptides valuable tools for developing novel antimicrobial agents that can disrupt bacterial communication.[4]

Physicochemical and Structural Impact of Homoserine

Incorporating homoserine in place of other amino acids, such as methionine, can significantly alter a peptide's properties:

-

Enhanced Stability: Methionine is susceptible to oxidation, which can diminish or eliminate a peptide's biological activity. Homoserine is a chemically stable isostere, and its substitution for methionine can enhance the peptide's resistance to oxidative degradation, thereby improving its shelf-life and in-vivo stability.

-

Conformational Influence: The hydroxyl group on the homoserine side chain can participate in hydrogen bonding, influencing the peptide's secondary structure. This can lead to unique conformational constraints, which may be leveraged to improve receptor binding or other biological interactions.[8]

-

Chemical Handle for Bioconjugation: The homoserine lactone resulting from CNBr cleavage provides a reactive site for chemoselective ligation, allowing for the construction of larger proteins or the attachment of other molecules, such as polyethylene glycol (PEG) or cytotoxic drugs.[4]

Key Biological Role: N-Acyl Homoserine Lactone (AHL) Signaling

In many Gram-negative bacteria, cell-to-cell communication is mediated by AHLs.[9] This quorum-sensing system allows bacteria to coordinate behaviors such as biofilm formation, virulence factor expression, and antibiotic production.[2][10]

The core mechanism involves two key proteins:

-

LuxI-type Synthase: This enzyme synthesizes a specific AHL molecule. The acyl chain of the AHL can vary in length (from C4 to C18) and modification, providing signal specificity.[6][11]

-

LuxR-type Receptor: This intracellular protein acts as a transcriptional regulator.[7]

As the bacterial population grows, AHLs are produced and diffuse into the environment.[9] Once a threshold concentration is reached, AHLs bind to their cognate LuxR-type receptors.[2] This AHL-receptor complex then binds to specific DNA sequences, activating or repressing the expression of target genes.[7][10] The specificity of this interaction makes the AHL signaling pathway an attractive target for developing anti-pathogenic drugs that disrupt virulence without killing the bacteria, potentially reducing the pressure for antibiotic resistance.[12]

Quantitative Data Summary

The decision to incorporate homoserine is often driven by the desired improvement in a peptide's physicochemical or biological properties. The following table summarizes key quantitative parameters associated with homoserine-containing peptides and related processes.

| Parameter | Description | Typical Values / Observations | Citation(s) |

| CNBr Cleavage Efficiency | The yield of peptide cleavage at a methionine residue to produce a C-terminal homoserine lactone. | > 90% | [4] |

| Peptide Stability (vs. Met) | Comparison of the stability of a homoserine-containing peptide to its methionine-containing counterpart, often measured by half-life (t½) in serum or plasma. | D-amino acid substitutions, including D-Hse, are a well-established strategy to render peptide bonds resistant to cleavage by endogenous proteases, significantly increasing stability. | [13][14] |

| AHL Receptor Binding Affinity | The dissociation constant (Kd) or concentration for half-maximal activity (EC50) of AHLs for their cognate LuxR-type receptors. | Varies widely depending on the specific AHL and receptor, typically in the nanomolar to micromolar range. | [12] |

| Peptide Synthesis Coupling Efficiency | The efficiency of incorporating a protected homoserine residue during solid-phase peptide synthesis. | Generally high with modern coupling reagents like HATU or HBTU, but can be affected by peptide aggregation or steric hindrance. | [5] |

Experimental Protocols

Detailed and reliable protocols are essential for the successful synthesis and evaluation of homoserine-containing peptides.

Protocol 5.1: Direct Incorporation of Homoserine via Fmoc-SPPS

This protocol outlines the manual synthesis of a peptide containing a homoserine residue using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry.

-

Resin Preparation: Place the desired solid-phase resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel. Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin (or the N-terminal amino acid of the growing peptide chain) by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove piperidine and byproducts.

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-Hse(Trt)-OH) and 2.9 equivalents of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.

-

Add 6 equivalents of a base, such as N,N-diisopropylethylamine (DIPEA), to the activated amino acid solution.

-

Immediately add the solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.[4]

-

-

Monitoring and Washing: Monitor the reaction for completion using a qualitative method like the Kaiser test.[4] Once complete, wash the resin with DMF (5 times) and DCM (3 times).

-

Repeat Cycle: Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence.[4]

-

Final Cleavage and Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection. Wash and dry the resin. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Protocol 5.2: Generation of C-terminal Homoserine Lactone via CNBr Cleavage

This protocol describes the cleavage of a peptide containing a C-terminal methionine to yield a peptide with a C-terminal homoserine lactone.

-

Peptide Synthesis: Synthesize the target peptide sequence ending with a methionine residue on a suitable solid support using the general Fmoc-SPPS protocol.[4]

-

Resin Preparation: After synthesis, wash the peptidyl-resin with DCM and dry it thoroughly under vacuum.[4]

-

CNBr Cleavage Reaction:

-

Prepare a solution of cyanogen bromide (CNBr) in 70% aqueous formic acid. (Caution: CNBr is highly toxic and should be handled in a fume hood with appropriate personal protective equipment).

-

Add the CNBr solution to the dried peptidyl-resin.

-

Allow the reaction to proceed in the dark at room temperature for 12-24 hours.

-

-

Work-up:

-

Filter the reaction mixture to remove the resin.

-

Dilute the filtrate with water.

-

Lyophilize the aqueous solution to yield the crude peptide with the C-terminal homoserine lactone.[4]

-

-

Purification: Purify the crude peptide by RP-HPLC.[4]

Protocol 5.3: Assay for Determining Peptide Stability in Serum

This protocol provides a general method for assessing the proteolytic stability of a peptide.

-

Sample Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., PBS).

-

Incubation:

-

Add a known concentration of the peptide to a vial containing mouse or human serum (or plasma) to a final concentration typically in the micromolar range.

-

Incubate the mixture at 37°C.

-

-

Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching solution, such as an equal volume of 1% TFA in acetonitrile, and vortexing. This will precipitate the serum proteins.[14]

-

Centrifugation: Centrifuge the quenched samples at high speed (e.g., 12,000 x g) for 5-10 minutes to pellet the precipitated proteins.[14]

-

Analysis: Analyze the supernatant by RP-HPLC. The amount of remaining intact peptide is quantified by integrating the peak area corresponding to the peptide and comparing it to the peak area at time zero.[14]

-

Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) of the peptide from the degradation curve.

Visualization of Key Processes

Diagrams help clarify complex biological pathways and experimental procedures.

References

- 1. Acyl-Homoserine Lactone Quorum Sensing in Bacteria [jmicrobiol.or.kr]

- 2. mbl.or.kr [mbl.or.kr]

- 3. Homoserine - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pnas.org [pnas.org]

- 7. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Peptides as Quorum Sensing Molecules: Measurement Techniques and Obtained Levels In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quorum sensing - Wikipedia [en.wikipedia.org]

- 11. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Incorporation of Homoserine in Solid-Phase Peptide Synthesis

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis.

Introduction: Homoserine-containing peptides are of significant interest in biomedical research and drug development. The homoserine lactone moiety is a key signaling molecule in bacterial quorum sensing, making these peptides valuable tools for developing novel antimicrobial agents.[1] Furthermore, the homoserine residue provides a unique chemical handle for advanced peptide engineering, such as cyclization and chemoselective ligation.[1] The primary methods for generating peptides with homoserine are through the direct, stepwise incorporation of a protected homoserine derivative during solid-phase peptide synthesis (SPPS) or by the post-synthetic chemical modification of a methionine-containing precursor peptide.[1] This note provides a detailed protocol for the direct incorporation of homoserine using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) SPPS strategy.

Data Presentation: Comparison of Synthesis Strategies

The choice of strategy for generating homoserine-containing peptides depends on the desired C-terminal functionality and the overall peptide design. The two most common approaches are summarized below.

| Feature | Direct SPPS Incorporation | Post-Synthetic Modification (CNBr on Met) |

| Starting Amino Acid | Fmoc-Hse(PG)-OH (e.g., PG = Trt, tBu) | Fmoc-Met-OH |

| Resulting Moiety | Internal or C-terminal Homoserine | C-terminal Homoserine Lactone |

| Typical Efficiency | Coupling is sequence-dependent; generally high with modern reagents. | Cleavage efficiency often exceeds 90%.[1] |

| Process Complexity | Standard, iterative SPPS cycles.[1] | Requires an additional post-synthesis cleavage step with CNBr.[1] |

| Compatibility | Compatible with standard Fmoc/tBu chemistry.[1] | Methionine must be strategically placed; CNBr is highly specific. |

| Advantages | Precise placement of Hse; allows for C-terminal acid or amide. | High efficiency for generating C-terminal lactones for screening.[1] |

Experimental Workflow

The following diagram illustrates the general workflow for a single cycle of incorporating a protected homoserine residue during Fmoc-based solid-phase peptide synthesis.

Caption: Workflow for incorporating a protected homoserine residue in SPPS.

Experimental Protocols

These protocols detail the manual incorporation of a side-chain protected homoserine residue using Fmoc-SPPS. The standard Fmoc amino acid used here is Fmoc-homoSerine(OTrt)-OH.[2]

Protocol 1: General Fmoc-SPPS Cycle

This protocol outlines the fundamental steps of resin preparation, deprotection, coupling, and washing that are repeated for each amino acid addition.[1][3][4]

-

Resin Swelling:

-

Fmoc Deprotection:

-

Washing:

-

Amino Acid Coupling:

-

In a separate vessel, prepare the activated amino acid solution (see Protocol 2).

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel at room temperature for 1-2 hours.

-

Monitor the reaction for completion using a colorimetric test (e.g., Kaiser test). If the test is positive (indicating free amines), a second coupling may be necessary.

-

-

Final Washing:

-

Drain the coupling solution.

-

Wash the resin as described in step 3 to remove excess reagents. The resin is now ready for the next deprotection/coupling cycle.

-

Protocol 2: Specific Coupling of Fmoc-homoSerine(OTrt)-OH

This protocol details the activation and coupling of the protected homoserine derivative. High-efficiency coupling reagents are recommended.[5]

-

Reagents:

-

Procedure:

-

In a clean, dry vessel, dissolve Fmoc-homoSerine(OTrt)-OH and HATU in DMF.

-

Add DIPEA to the mixture.

-

Allow the solution to pre-activate for 1-2 minutes at room temperature.[5]

-

Add the activated solution to the washed, deprotected peptide-resin from Protocol 1.

-

Agitate the mixture for 2-4 hours. For potentially difficult couplings, the reaction time can be extended.[5]

-

Protocol 3: N-Terminal Incorporation of Cbz-homoserine